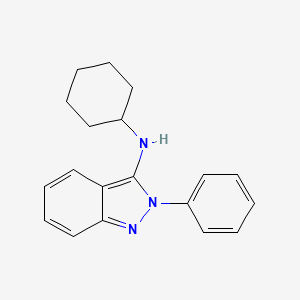

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine

Übersicht

Beschreibung

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine is a useful research compound. Its molecular formula is C19H21N3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor and Anticancer Properties

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine exhibits significant antitumor activity. Research has shown that derivatives of 2H-indazoles, including this compound, have demonstrated efficacy against various cancer cell lines. For instance, studies have reported that compounds with similar structures can inhibit the growth of human cancer cells, indicating a potential role in cancer therapy .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including:

- Visible-Light-Induced Reactions : Recent advancements have introduced environmentally friendly synthetic routes that utilize visible light to promote chemical reactions, enhancing yield and reducing the need for harsh reagents .

Optimization Studies

Optimization studies have focused on improving reaction conditions to maximize yield and purity. For example, using specific solvents and reaction times has been shown to significantly enhance the synthesis efficiency of 2H-indazole derivatives .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, suggesting its potential as an effective anticancer agent.

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 (Breast) | 15 | 2023 |

| OVCAR-8 (Ovarian) | 20 | 2023 |

Case Study 2: Mechanistic Insights

Another study explored the compound's mechanism of action by examining its effect on NADH dehydrogenase activity in Mycobacterium tuberculosis. The results indicated that the compound could inhibit specific bacterial strains, highlighting its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Reference Year |

|---|---|---|

| MTb H37Rv | 32 | 2024 |

| ΔndhA mutant | 16 | 2024 |

Analyse Chemischer Reaktionen

Carbamoylation at the C3 Position

This reaction introduces carbamoyl groups to the indazole core, enabling structural diversification. A visible-light-driven protocol achieves this without transition-metal catalysts:

-

Conditions : 4CzIPN (photocatalyst), Cs₂CO₃ (base), oxamic acids (carbamoyl source), dimethyl carbonate solvent, 420–425 nm light .

-

Scope : Tolerates electron-donating (e.g., -CH₃) and withdrawing (e.g., -Cl, -CF₃) substituents on the phenyl ring (yields: 64–72%) .

-

Applications : Late-stage modification of peptides and antitumor agents (e.g., compound 4d showed IC₅₀ = 36.0 μM against Ramos cells) .

Decarboxylative Coupling with α-Keto Acids

This reaction forms 3-acyl-2H-indazole derivatives under mild conditions:

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Phenyl-2H-indazole | 3-Acyl derivative (3aa ) | 70 | MeCN/HFIP (3:1), 420 nm light, 10 h |

| 2-Cyclohexyl-2H-indazole | 3-Acyl derivative (3wa ) | 25 | Extended reaction time (20 h) |

Key Observations :

-

Steric hindrance (e.g., ortho-substituted phenyl groups) reduces yields .

-

Aliphatic substituents (e.g., cyclohexyl) exhibit lower reactivity due to reduced conjugation .

Copper-Catalyzed Cyclization

A method for synthesizing 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes:

-

Mechanism : Copper coordinates to the alkyne and azo group, enabling C–N bond formation and a 1,2-hydride shift (rate-determining step) .

-

Control Experiments : Radical scavengers (BHT, TEMPO) yield products at 79% and 54%, respectively, suggesting an ionic pathway .

Reactivity in Oxidative Environments

The compound participates in oxygen-mediated radical processes:

-

Radical intermediates form during decarboxylation, stabilized by hexafluoroisopropanol (HFIP) .

-

Oxidative decarboxylation with α-keto acids proceeds via energy transfer between the indazole and acid .

Synthetic Modifications

Cyclohexylamine Functionalization :

-

The cyclohexyl group enhances steric bulk, influencing reaction outcomes. For example, in carbamoylation, cyclohexyl-substituted substrates show reduced yields compared to aryl analogs .

Amino Group Reactivity :

-

The 3-amino group participates in hydrogen bonding and nucleophilic attacks, facilitating interactions with biological targets (e.g., Bcl2 family inhibitors).

Biological Activity Correlations

Derivatives of N-Cyclohexyl-2-phenyl-2H-indazol-3-amine exhibit:

Eigenschaften

CAS-Nummer |

62247-95-4 |

|---|---|

Molekularformel |

C19H21N3 |

Molekulargewicht |

291.4 g/mol |

IUPAC-Name |

N-cyclohexyl-2-phenylindazol-3-amine |

InChI |

InChI=1S/C19H21N3/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)21-22(19)16-11-5-2-6-12-16/h2,5-8,11-15,20H,1,3-4,9-10H2 |

InChI-Schlüssel |

ZGKCSEWAUSFFSF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)NC2=C3C=CC=CC3=NN2C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.